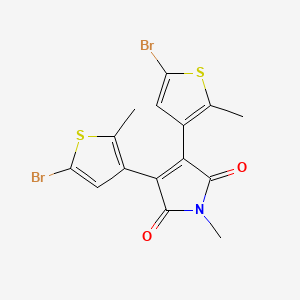
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of brominated thiophene rings and a pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the bromination of 2-methylthiophene, followed by coupling reactions to introduce the pyrrole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the electronic properties of the compound.
Substitution: The bromine atoms in the thiophene rings can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives.
科学的研究の応用
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The brominated thiophene rings and pyrrole core can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,4-Bis(2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but lacks bromine atoms.
3,4-Bis(5-chloro-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Chlorine atoms instead of bromine.
3,4-Bis(5-bromo-2-ethylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Ethyl groups instead of methyl groups.
Uniqueness
The presence of bromine atoms in 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
921191-59-5 |
|---|---|
分子式 |
C15H11Br2NO2S2 |
分子量 |
461.2 g/mol |
IUPAC名 |
3,4-bis(5-bromo-2-methylthiophen-3-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H11Br2NO2S2/c1-6-8(4-10(16)21-6)12-13(15(20)18(3)14(12)19)9-5-11(17)22-7(9)2/h4-5H,1-3H3 |
InChIキー |
ZBJGFKTVEGJVHC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)Br)C2=C(C(=O)N(C2=O)C)C3=C(SC(=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)

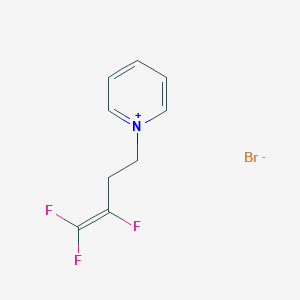
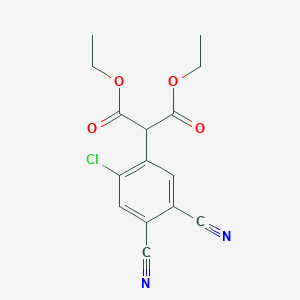
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
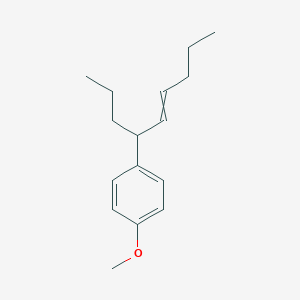
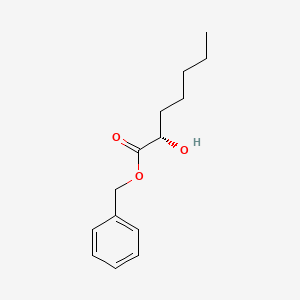

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)

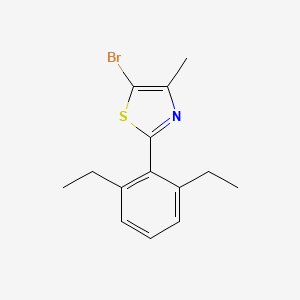
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
